molecular formula C14H18ClNO4S B2628353 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide CAS No. 1902933-29-2

2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide

Cat. No. B2628353
CAS RN: 1902933-29-2
M. Wt: 331.81
InChI Key: GJIBLGAVMYAMCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to ‘2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide’ has been discussed in the literature . One suggested method is to start from methyl acrylate and then remove the methyl group with LiOH after cyclization . This approach seems to be simpler and more efficient than other methods .

Scientific Research Applications

Antitumor Activity

Research has shown that certain benzenesulfonamide derivatives, including those related to 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, demonstrate potential antitumor activity. For instance, compounds with similar structures have been tested at the National Cancer Institute, displaying remarkable activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Antibacterial Properties

Some derivatives of benzenesulfonamides, closely related to the compound , have been synthesized and tested for antibacterial properties. They exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

DNA Binding and Cleavage

Benzenesulfonamide derivatives, which share a structural relationship with 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, have been studied for their DNA-binding and DNA-cleavage properties. These compounds' interactions with DNA could be significant in understanding their mechanism of action in biological systems (González-Álvarez et al., 2013).

Enzyme Inhibition

Research on similar benzenesulfonamide compounds has revealed their potential as enzyme inhibitors, particularly against α-glucosidase and acetylcholinesterase. These findings are crucial for developing new therapeutic agents for diseases where these enzymes play a role (Abbasi et al., 2019).

Potential Anti-HIV Agents

Certain benzenesulfonamide derivatives, including those structurally similar to 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, have been synthesized and tested for anti-HIV activity. Some of these compounds have shown encouraging results in this area (Pomarnacka & Kozlarska-Kedra, 2003).

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-4,10,12-13,16H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIBLGAVMYAMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)C3=CC=CC=C3Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide

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